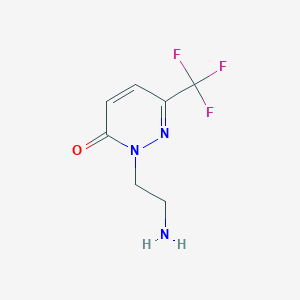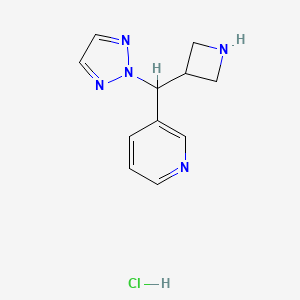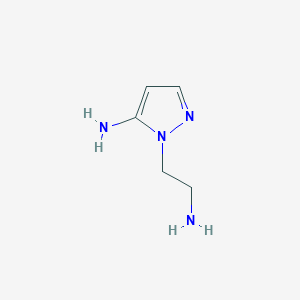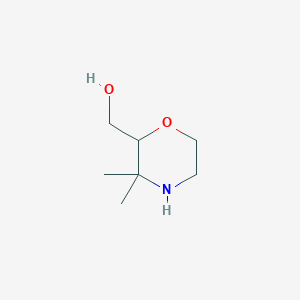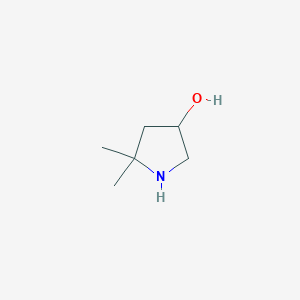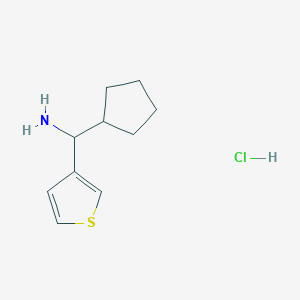
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate: is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyridazine ring substituted with a 4-methylpiperazin-1-yl group at the 6-position and an ethyl ester group at the 3-position of the carboxylate.
Mechanism of Action
Target of Action
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Cellular Effects
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic site. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light or heat, can lead to its degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, potentially leading to changes in cell behavior and physiology .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may induce toxic or adverse effects, such as cellular damage or organ toxicity. Studies have shown that there is a threshold dose beyond which the adverse effects become more pronounced, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity. The transport and distribution of this compound can affect its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of this compound is crucial for its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through a cyclization reaction of appropriate dicarbonyl compounds.
Substitution at the 6-Position: The 4-methylpiperazin-1-yl group is introduced through nucleophilic substitution reactions.
Esterification: The carboxylic acid group is converted to its ethyl ester form using ethanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted pyridazine derivatives with different substituents.
Scientific Research Applications
Chemistry: Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties, making it useful in the study of biological systems and the development of new therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have applications in the treatment of various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.
Industry: In the chemical industry, this compound is used in the synthesis of more complex molecules and as an intermediate in the production of various chemical products.
Comparison with Similar Compounds
Pefloxacin: A fluoroquinolone antibiotic with a similar piperazinyl group.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit various biological activities.
Uniqueness: Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is unique in its structure and potential applications compared to similar compounds. Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-3-18-12(17)10-4-5-11(14-13-10)16-8-6-15(2)7-9-16/h4-5H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFUKAYRLSUSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
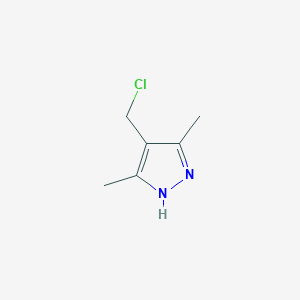
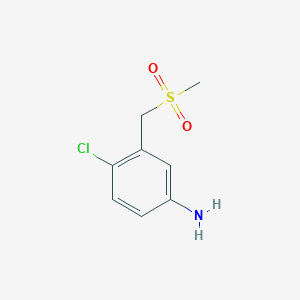
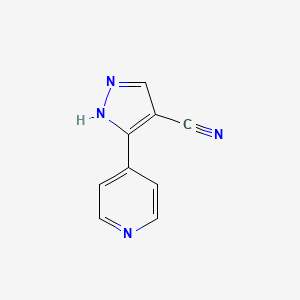
![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489373.png)
